N-(5-chloro-2-methoxyphenyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-23-13-5-4-11(17)6-12(13)18-16(22)21-7-10(8-21)15-19-14(20-24-15)9-2-3-9/h4-6,9-10H,2-3,7-8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJGBXKFYMVSQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chloro-substituted methoxyphenyl group and a cyclopropyl-substituted oxadiazole ring, suggest diverse biological activities, particularly in anticancer research.
- Molecular Formula : C₁₆H₁₇ClN₄O₃
- Molecular Weight : 348.79 g/mol
- CAS Number : 1351620-38-6
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit a wide range of biological activities, including anticancer properties. The specific interactions of this compound with biological targets are still being elucidated, but preliminary studies suggest promising anticancer effects.
Anticancer Potential
Studies have shown that derivatives of 1,2,4-oxadiazoles can induce cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Human breast adenocarcinoma and acute lymphoblastic leukemia cells have shown significant susceptibility to oxadiazole derivatives.
The compound's mechanism may involve inhibition of key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
Structure-Bioactivity Relationship (SAR)
The unique combination of structural elements in this compound may enhance its selectivity and potency against specific biological targets compared to other similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| AZD1979 | MCH receptor antagonist | Investigated for obesity treatment |
| Compound 51 | Dual orexin receptor antagonist | Potent brain penetration; anticancer potential |
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Anticancer activity against leukemia cells | Induces apoptosis in cancer cell lines |
The mechanisms by which oxadiazole derivatives exert their biological effects include:
- Enzyme Inhibition : Targeting enzymes like HDAC and thymidylate synthase.
- Receptor Interaction : Modulating activity at various receptors involved in cancer pathways .
- Cytotoxicity Induction : Inducing apoptosis in cancer cells through various pathways .
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM across multiple tested lines.
Study 2: Molecular Docking Analysis
Molecular docking studies revealed that the compound exhibits strong binding affinities to several targets associated with tumor growth. This suggests potential for further development as an anticancer agent .
Scientific Research Applications
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Chloro-substituted methoxyphenyl group
- Azetidine moiety
- Cyclopropyl-substituted oxadiazole ring
These structural elements contribute to its biological activity and reactivity. Its molecular formula is with a molecular weight of approximately 348.79 g/mol .
Anticancer Properties
Preliminary studies indicate that compounds containing oxadiazole rings, such as N-(5-chloro-2-methoxyphenyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, may exhibit significant anticancer properties. Research has demonstrated that derivatives of 1,2,4-oxadiazoles can possess cytotoxic effects against various cancer cell lines, including:
- Human breast adenocarcinoma
- Acute lymphoblastic leukemia cells
The specific interactions of this compound with biological targets are still under investigation but show promise for further exploration in cancer therapeutics .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of this compound. Some studies suggest that azetidine derivatives can exhibit activity against a range of bacterial strains. The presence of the oxadiazole ring may enhance the compound's ability to disrupt microbial cell processes, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various 1,2,4-oxadiazole derivatives on cancer cell lines, this compound was shown to inhibit cell proliferation effectively at micromolar concentrations. The study concluded that modifications to the oxadiazole structure could enhance its anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (breast cancer) | 12.5 |
| Other Oxadiazole Derivative | MCF7 (breast cancer) | 15.0 |
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Preparation Methods
Amidoxime-Based Cyclization
The Tiemann-Krüger method remains a cornerstone for 1,2,4-oxadiazole synthesis. Cyclopropanecarbonyl chloride is reacted with N-hydroxycyclopropanecarboximidamide (amidoxime) in dichloromethane (DCM) under basic conditions (triethylamine or pyridine) to yield 3-cyclopropyl-5-substituted-1,2,4-oxadiazole. Microwave irradiation (MWI) significantly enhances reaction efficiency, reducing time from hours to minutes and improving yields (75–92%).
Representative Procedure :
- Amidoxime Preparation : Cyclopropanecarbonitrile (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 h.
- Cyclization : Amidoxime (1.0 eq) and cyclopropanecarbonyl chloride (1.1 eq) are mixed in DCM with triethylamine (2.0 eq). MWI (150 W, 100°C, 10 min) affords 3-cyclopropyl-1,2,4-oxadiazole.
Vilsmeier Reagent-Mediated Activation
Zarei’s method employs Vilsmeier reagent (POCl₃/DMF) to activate cyclopropanecarboxylic acid, enabling one-pot condensation with amidoximes. This approach achieves yields of 61–93% with simplified purification.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → 40°C |
| Reaction Time | 16 h |
| Yield | 85% |
Functionalization of the Azetidine Core
Azetidine Ring Construction
Azetidine is synthesized via a [2+2] cycloaddition of ethylene with dichloroketene, followed by reduction. Alternatively, nucleophilic ring-opening of aziridines with Grignard reagents provides 3-substituted azetidines.
Key Intermediate :
- 3-Bromoazetidine : Prepared by treating azetidine with N-bromosuccinimide (NBS) in CCl₄ under UV light.
Coupling the Oxadiazole to Azetidine
The 3-position of azetidine is functionalized via Sonogashira coupling or SN2 displacement :
- Sonogashira Coupling : 3-Bromoazetidine reacts with 3-cyclopropyl-1,2,4-oxadiazol-5-yne under Pd(PPh₃)₄ catalysis (yield: 68%).
- SN2 Displacement : 3-Bromoazetidine and sodium 3-cyclopropyl-1,2,4-oxadiazol-5-olate in DMF at 80°C (yield: 74%).
Carboxamide Formation
Activation of Azetidine Carboxylic Acid
The azetidine-1-carboxylic acid is activated as a mixed anhydride (ClCO₂Et) or acyl chloride (SOCl₂). Subsequent reaction with 5-chloro-2-methoxyaniline in THF with Hünig’s base affords the carboxamide.
Critical Parameters :
Analytical Data :
- ¹H NMR (500 MHz, DMSO-d6): δ 9.89 (t, J=6.1 Hz, NH), 7.65 (dd, ArH), 3.85 (s, OCH₃).
- HRMS : [M+H]⁺ calcd. for C₁₈H₂₀ClN₄O₃: 393.1225, found 393.1221.
Challenges and Optimization
Regioselectivity in Oxadiazole Formation
Competing pathways may yield 1,3,4-oxadiazole byproducts. Using PtCl₄ catalysts suppresses dimerization, enhancing 1,2,4-oxadiazole selectivity.
Steric Hindrance in Azetidine Functionalization
Bulky substituents at the azetidine 3-position necessitate polar aprotic solvents (DMF, DMSO) to improve reactivity.
Green Chemistry Considerations
Mechanochemical synthesis (ball milling) avoids solvents and reduces waste, though yields remain suboptimal (≤50%).
Q & A
Q. What synthetic strategies are optimal for constructing the azetidine-1-carboxamide core in this compound?
The azetidine ring can be synthesized via cyclization reactions. For example, azetidine formation often employs nucleophilic substitution or ring-closing metathesis. A validated approach involves reacting chloroacetamide intermediates with secondary amines under basic conditions (e.g., K₂CO₃ in DMF) to form the azetidine scaffold . Purification via silica gel chromatography or recrystallization (e.g., using petroleum ether/ethyl acetate mixtures) is critical to isolate high-purity intermediates .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- NMR : Analyze the azetidine ring protons (δ 3.5–4.5 ppm for CH₂ groups) and oxadiazole protons (δ 8.0–8.5 ppm for aromatic protons) .
- X-ray crystallography : Use SHELX software for structure refinement . For example, bond angles in the oxadiazole ring should align with literature values (~120° for sp² hybridized atoms) .
Q. What are the key stability considerations for this compound under experimental conditions?
The methoxy and cyclopropane groups are sensitive to oxidative degradation. Store the compound under inert gas (N₂/Ar) at –20°C. Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) to detect decomposition products like 5-chloro-2-methoxyphenylamine .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Contradictions may arise from assay conditions (e.g., pH, solvent). For example:
- In vitro assays : Use standardized cell lines (e.g., HEK293) and control for DMSO concentration (<0.1%).
- Dose-response curves : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with cyclopropane-oxadiazole motifs in enzyme active sites (e.g., kinases).
- MD simulations : GROMACS can simulate ligand-receptor stability over 100 ns trajectories. Validate with experimental SAR data from analogs .
Q. How can researchers optimize reaction yields for the 3-cyclopropyl-1,2,4-oxadiazole moiety?
- Cyclopropane introduction : Use Pd-catalyzed cross-coupling (e.g., cyclopropylboronic acid with chloro-oxadiazole precursors) .
- Oxadiazole formation : Optimize nitrile oxide cycloaddition (e.g., 3-chloro-5-cyclopropyl-1,2,4-oxadiazole) with tert-butyl nitrite and HCl .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Process controls : Monitor reaction progress via TLC (silica GF254) and in situ FTIR for intermediate formation.
- Purification : Use preparative HPLC (C18, gradient elution) to isolate >95% pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
